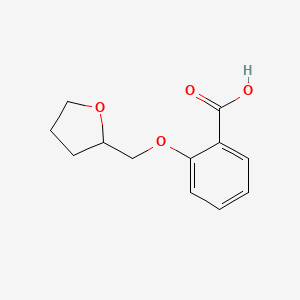

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Description

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a benzoic acid derivative featuring a tetrahydrofuran (THF) ring linked via a methoxy group at the 2-position of the aromatic ring. For example, multicomponent reactions involving phenols, arylglyoxals, and Meldrum’s acid have been employed to synthesize structurally related furan- and benzofuran-acetic acids .

Propriétés

IUPAC Name |

2-(oxolan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAMUAOEAIWGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with tetrahydrofuran-2-methanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether linkage between the benzoic acid and tetrahydrofuran moieties .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .

Applications De Recherche Scientifique

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of polymers and other materials with specific functional properties.

Mécanisme D'action

The mechanism of action of 2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid (): Features a benzofuran core with acetyl and methoxy substituents, synthesized via a multicomponent reaction.

2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid (): Contains a benzofuran ring with ethylsulfanyl and fluoro groups. The sulfur and halogen substituents may improve metabolic stability compared to the oxygen-rich THF group .

2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Substituted with an ethoxy-oxoacetamido group, synthesized via condensation.

Physicochemical and Spectral Properties

- Benzofuran derivatives (e.g., ): Exhibit strong UV absorption due to extended conjugation, with λmax values often >300 nm. Crystal structures (e.g., ) reveal intermolecular hydrogen bonding (O–H⋯O) and aromatic stacking (centroid distances ~3.68 Å) .

- THF-containing compounds (e.g., ): The THF moiety enhances solubility in polar aprotic solvents (e.g., tetrahydrofuran, acetonitrile) compared to purely aromatic systems .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Table 2: Spectral Data Comparison

Activité Biologique

2-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a compound with unique structural features that confer distinct chemical and biological properties. Its biological activity has been the focus of various studies, particularly in medicinal chemistry, where it serves as a building block for synthesizing more complex molecules with potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol. The compound features a benzoic acid moiety linked to a tetrahydrofuran group, which influences its solubility and reactivity in biological systems. The presence of both the carboxylic acid functional group and the ether-like tetrahydrofuran substituent enhances its reactivity and potential interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, studies suggest that the compound may inhibit enzyme activity or alter signal transduction processes within cells .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The introduction of the tetrahydrofuran moiety can enhance biological activity by affecting the molecule's three-dimensional orientation and binding affinity to target proteins .

Enzyme Inhibition

The compound has shown promise in studies involving enzyme inhibition, particularly in metabolic pathways. Its ability to bind effectively to enzymes may lead to significant therapeutic applications in treating metabolic disorders .

Case Studies

- Enzyme Interaction Studies : Preliminary data suggest that this compound interacts with proteins involved in metabolic pathways. Detailed studies are required to elucidate these interactions fully, which are crucial for understanding its potential therapeutic applications.

- Synthesis and Biological Testing : In synthetic organic chemistry, this compound has been utilized as a precursor for developing more complex biologically active molecules. Its incorporation into larger molecular structures allows for enhanced pharmacophore exploration .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Lacks the tetrahydrofuran moiety |

| 4-Methoxybenzoic Acid | Methoxy group instead of tetrahydrofuran | Different solubility and reactivity profiles |

| 2-Hydroxybenzoic Acid | Hydroxy group providing different reactivity | Potentially different biological activities |

| 4-(Tetrahydro-furan-2-yl)phenol | Similar tetrahydrofuran moiety | Different functional groups affecting activity |

This table illustrates how the specific functional groups and structural configurations of this compound influence its chemical behavior and biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(tetrahydro-furan-2-ylmethoxy)-benzoic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, derivatives of benzoic acid can be synthesized by reacting 2-hydroxybenzoic acid with tetrahydrofurfuryl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Dropwise addition of reagents at controlled temperatures (e.g., 273 K) and extended stirring (2–4 hours) can improve yield . Recrystallization using ethanol or THF is recommended for purification .

Q. How can spectroscopic techniques (IR, NMR) be employed to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1680–1700 cm⁻¹) for the carboxylic acid and C-O-C stretching (~1100–1250 cm⁻¹) for the tetrahydrofuran moiety. Spectral contamination from water vapor (1500–1600 cm⁻¹) should be accounted for during analysis .

- NMR : H NMR should show signals for the tetrahydrofuran protons (δ 1.5–2.5 ppm for CH₂ groups, δ 3.5–4.5 ppm for OCH₂) and aromatic protons (δ 6.8–7.8 ppm). C NMR will confirm the carboxylic acid carbon at ~170 ppm .

Q. What purification strategies are effective for isolating high-purity this compound?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol are standard methods. For challenging impurities, preparative HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) is advised. Purity should be validated against pharmacopeial standards (e.g., USP monographs for related carboxylic acids) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL allows precise determination of bond angles, dihedral angles, and hydrogen bonding. For example, the tetrahydrofuran ring’s puckering parameters and the orientation of the methoxy group relative to the benzoic acid plane can be analyzed. High-resolution data (e.g., < 1.0 Å) is critical for resolving disorder in flexible moieties .

Q. What mechanistic insights explain contradictory reactivity data in esterification or amidation reactions of this compound?

- Methodological Answer : Competing pathways (e.g., nucleophilic attack at the carbonyl vs. steric hindrance from the tetrahydrofuran group) may lead to variability. Kinetic studies under different conditions (temperature, solvent polarity) and DFT calculations can identify dominant mechanisms. For instance, THF’s Lewis basicity may stabilize transition states in polar solvents .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s solubility and stability in biological matrices?

- Methodological Answer : Density Functional Theory (DFT) calculates solvation free energy and pKa (e.g., ~4.5 for the carboxylic acid group). Molecular Dynamics (MD) simulations in water or lipid bilayers assess aggregation tendencies. Parametrize models using experimental solubility data (e.g., in DMSO or PBS) and validate via HPLC-UV stability assays .

Q. What strategies mitigate spectral interference when analyzing degradation products via LC-MS?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) with ESI+ or ESI– modes to distinguish degradation products (e.g., hydrolyzed tetrahydrofuran or decarboxylated derivatives). Optimize chromatographic separation with gradient elution (e.g., 5–95% acetonitrile over 20 minutes) and compare fragmentation patterns with reference libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.